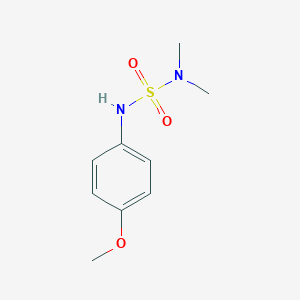
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been subject to several studies to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
作用機序
The mechanism of action of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is not fully understood. However, it is believed to inhibit certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, the compound is believed to interfere with the photosynthesis process in plants, leading to their inhibition. The mechanism of action for the compound's potential use as a corrosion inhibitor is not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been subject to several studies. The compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one in lab experiments include its low toxicity and potential applications in various fields. However, the compound has limitations, including its limited solubility in water and its potential instability at high temperatures.
将来の方向性
There are several potential future directions for 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one. One potential direction is further studies into its potential anticancer properties, including its mechanism of action and potential use in combination with other anticancer drugs. Another potential direction is the development of the compound as a herbicide, including studies into its selectivity and potential environmental impact. Additionally, further studies into the compound's potential use as a corrosion inhibitor could lead to its development for industrial applications.
合成法
The synthesis method of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one involves a reaction between cinnamyl chloride and 6-methyl-1,2,4-triazin-5(2H)-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires heating to a specific temperature. The product is then purified through recrystallization or column chromatography.
科学的研究の応用
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one has been subject to several scientific studies due to its potential applications in various fields. The compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain types of plants. Furthermore, the compound has been studied for its potential use as a corrosion inhibitor, as it has been shown to protect metals from corrosion.
特性
IUPAC Name |
6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-10-12(17)14-13(16-15-10)18-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,14,16,17)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFVFIVQKHYSCP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)SC/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495183.png)
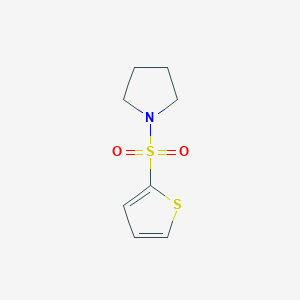

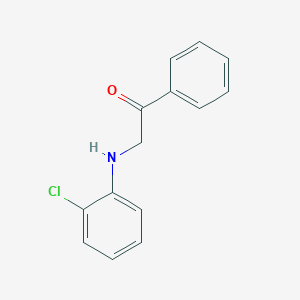
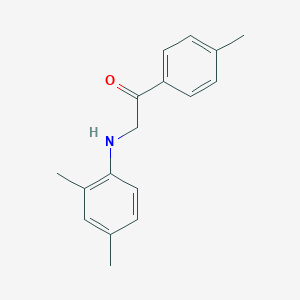

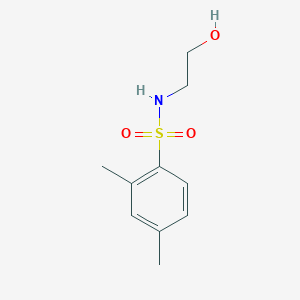


![1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B495198.png)

